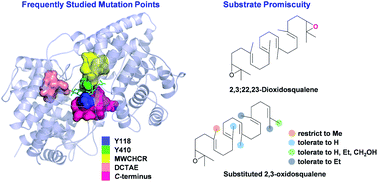Site-directed mutagenesis and substrate compatibility to reveal the structure–function relationships of plant oxidosqualene cyclases†
Natural Product Reports Pub Date: 2021-05-13 DOI: 10.1039/D1NP00015B
Abstract
Covering: up to May 2020
Oxidosqualene cyclases (OSCs) catalyze one of the most complex polycyclization reactions in nature, using the linear 2,3-oxidosqualene to generate an array of triterpene skeletons in plants. Despite the structural diversity of the products, the protein sequences of plant OSCs are highly conserved, where a few key amino acids could govern the product selectivity. Due to the absence of crystal structures, site-directed mutagenesis and substrate structural modification become key approaches to understand the cyclization mechanism. In this review, 98 mutation sites in 25 plant OSCs have been summarized, and the conserved key residues have been identified by sequence alignment. Structure–function relationships are further discussed. Meanwhile, the substrate selectivity has been summarized to probe the active site cavity of plant OSCs. A total of 77 references are included.

Recommended Literature
- [1] Elwell Award Meeting. The behaviour of some sulphur anions in the MECA cavity
- [2] Inside front cover
- [3] Aza-BODIPY-based D–π–A conjugated polymers with tunable band gap: synthesis and near-infrared emission†
- [4] Water-dispersible silicon dots as a peroxidase mimetic for the highly-sensitive colorimetric detection of glucose†
- [5] Reactions of [60]fullerene with alkynes promoted by OH−†
- [6] Inside front cover
- [7] Back cover
- [8] Biotransformation of benzo[a]pyrene by Pannonibacter sp. JPA3 and the degradation mechanism through the initially oxidized benzo[a]pyrene-4,5-dihydrodiol to downstream metabolites†
- [9] A new generation of hollow polymeric microfibers produced by gas dissolution foaming†
- [10] Towards cost-competitive middle distillate fuels from ethanol within a market-flexible biorefinery concept†‡









